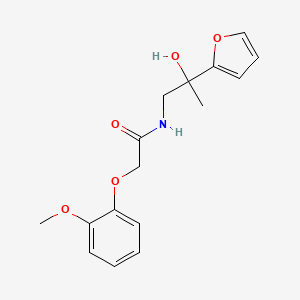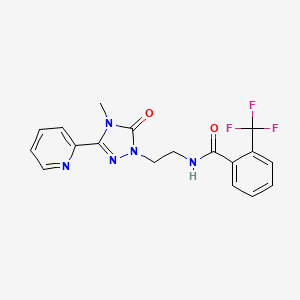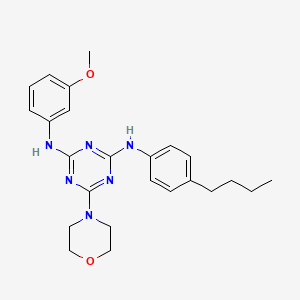
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Chemical Properties
Research on related heterocyclic compounds emphasizes the versatility of imidazole derivatives in organic synthesis. For instance, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives showcases the potential of thiophene and pyrrole-based systems for creating conducting polymers (Pandule et al., 2014). Similarly, the development of novel methods for regiospecific synthesis of imidazo[1,2-a]pyridines demonstrates the interest in exploiting imidazole cores for constructing complex heterocyclic structures (Cao et al., 2014). These studies highlight the chemical reactivity and flexibility of imidazole and related heterocycles in forming diverse functional materials.
Material Science and Electronics
Imidazole derivatives have found applications in material science, particularly in the development of conducting polymers and electronic materials. The synthesis of derivatives based on 2,5-di(thiophen-2-yl)-1H-pyrrole by chemical and electrochemical polymerization points towards their utility in creating materials with potential electronic applications (Pandule et al., 2014). These materials exhibit good thermal stability and electrical conductivity, making them candidates for electronic devices.
Biological Activity
Although the request specifically excluded information related to drug use, dosage, and side effects, it's noteworthy that related imidazole derivatives have been explored for their biological activities. For instance, certain imidazole-containing compounds have been evaluated for their antiviral, antifungal, and antimicrobial properties, highlighting the broader potential of such structures in medicinal chemistry (Attaby et al., 2006; Mamolo et al., 2003).
特性
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17-5-9-19(10-6-17)21-15-24-23(26(21)20-11-7-18(2)8-12-20)28-16-22(27)25-13-3-4-14-25/h5-12,15H,3-4,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKXFGIMFSJPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)
![2-Methoxy-5-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2656226.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2656230.png)


![tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B2656233.png)

![(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2656238.png)

![N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2656240.png)
![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656241.png)

